

# A Technical Guide to the Physicochemical Properties of Substituted Methylbenzothiazolamines

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## Compound of Interest

Compound Name: 4-Methylbenzo[D]thiazol-5-amine

Cat. No.: B2675525

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Disclaimer: Publicly available experimental data for **4-Methylbenzo[d]thiazol-5-amine** is limited. This guide focuses on the well-characterized isomer, 4-Methylbenzo[d]thiazol-2-amine, to provide a robust dataset and procedural context for researchers in drug development. The broader therapeutic relevance of the benzothiazole scaffold is also discussed.

## Introduction to the Benzothiazole Scaffold

The benzothiazole ring system, which consists of a benzene ring fused to a thiazole ring, is a privileged scaffold in medicinal chemistry.[1] Its chemical stability and the capacity for functionalization at various positions make it a versatile core for developing novel therapeutic agents.[2] Benzothiazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, making them a significant focus in modern drug discovery.[3][4]

## Physicochemical Properties of 4-Methylbenzo[d]thiazol-2-amine

As a representative analogue, 4-Methylbenzo[d]thiazol-2-amine (CAS: 1477-42-5) provides insight into the general characteristics of this compound class. It presents as an off-white crystalline powder.[5][6]

Table 1: Physicochemical Data for 4-Methylbenzo[d]thiazol-2-amine

Property	Value	Source(s)
Identifier		
CAS Number	1477-42-5	[5][7]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub> S	[5][7]
Physical		
Molecular Weight	164.23 g/mol	[5]
Melting Point	137-139 °C	[7]
Boiling Point (Predicted)	322.0 ± 35.0 °C at 760 mmHg	[6][7]
Water Solubility	< 0.1 g/100 mL at 24 °C	[7]
pKa	4.7 (at 25 °C)	[6]
Computational		
LogP (Predicted)	2.35 - 2.4	[5][7]
Density (Predicted)	1.3 ± 0.1 g/cm <sup>3</sup>	[7]
Polar Surface Area	67.15 Å <sup>2</sup>	[7]

## Experimental Protocols: Synthesis

The synthesis of 2-aminobenzothiazole derivatives is well-established. One of the classical and most common methods is the Hugershoff reaction, which involves the oxidative cyclization of an N-arylthiourea precursor. An alternative widely used approach is the direct thiocyanation of anilines.

### Protocol: Synthesis of 2-Aminobenzothiazoles via Oxidative Cyclization of N-Arylthioureas

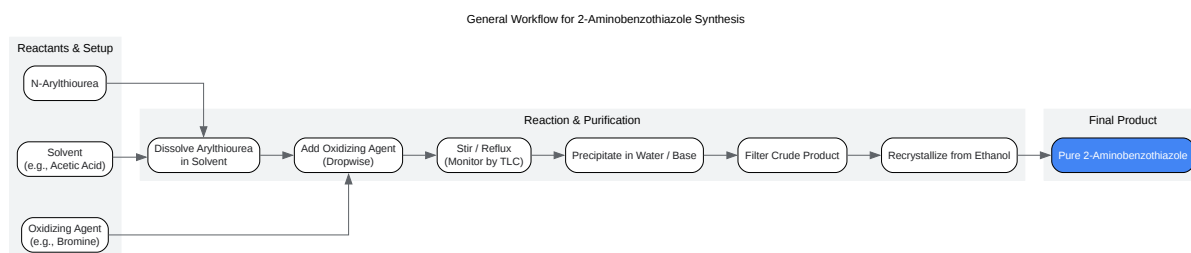
This protocol describes a general method for the synthesis of 2-aminobenzothiazoles from N-arylthiourea precursors, often catalyzed by a transition metal complex or promoted by an oxidizing agent like bromine.

Materials:

- Substituted N-arylthiourea
- Solvent (e.g., Acetic Acid, Ethanol, or DMF)
- Oxidizing Agent (e.g., Bromine, Copper(II) salts, Nickel(II) catalysts)[8][9]

Procedure:

- Dissolution: The substituted N-arylthiourea is dissolved in the chosen solvent (e.g., acetic acid) in a suitable reaction flask.
- Reagent Addition: The oxidizing agent (e.g., a solution of bromine in acetic acid) is added dropwise to the stirred solution at room temperature.[10]
- Reaction: The reaction mixture is stirred at room temperature or heated under reflux for a specified time, typically ranging from a few hours to overnight. The progress is monitored by Thin-Layer Chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water or a basic solution (e.g., sodium bicarbonate) to neutralize excess acid and precipitate the product.
- Isolation: The resulting solid precipitate is collected by vacuum filtration.
- Purification: The crude product is washed thoroughly with water and then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the pure 2-aminobenzothiazole derivative.[10]



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Caption: General experimental workflow for the synthesis of 2-aminobenzothiazoles.

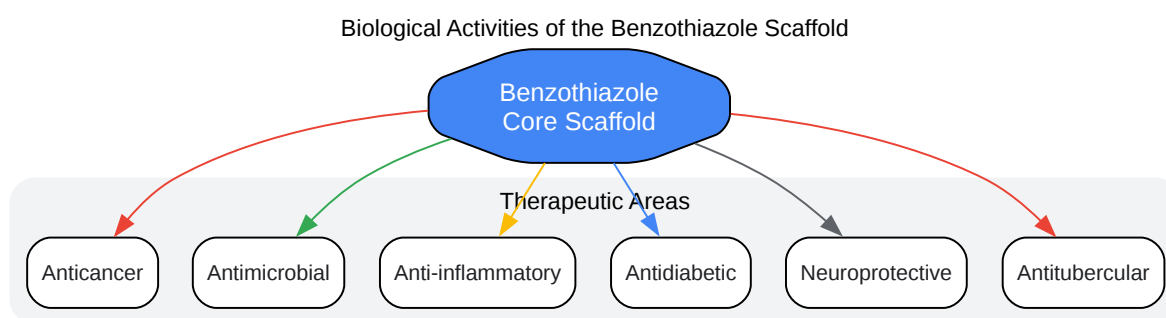
## Biological Activity and Relevance in Drug Development

The benzothiazole scaffold is a cornerstone in the development of drugs with diverse therapeutic applications. Its planar structure and ability to participate in  $\pi$ - $\pi$  stacking and hydrogen bonding allow it to interact with a multitude of biological targets. Functionalization of the benzothiazole core can significantly modulate its pharmacological profile.<sup>[11]</sup>

Key reported activities include:

- Anticancer: Certain derivatives act as inhibitors of crucial enzymes in cancer progression, such as protein tyrosine kinases.<sup>[3]</sup>
- Antimicrobial: The scaffold is found in compounds effective against various strains of bacteria and fungi.<sup>[4]</sup>

- Anti-inflammatory: Benzothiazoles have been developed as potent anti-inflammatory agents. [3]
- Antidiabetic: Some derivatives have shown promise as  $\alpha$ -glucosidase inhibitors for managing type-II diabetes.[11]
- Neuroprotection: The core structure is utilized in agents for imaging amyloid plaques in Alzheimer's disease research.[12]



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